molecular formula C11H10N2O3 B7722489 ethyl 4-oxo-1H-quinazoline-6-carboxylate

ethyl 4-oxo-1H-quinazoline-6-carboxylate

Cat. No.: B7722489
M. Wt: 218.21 g/mol
InChI Key: PLBXHLDCTMXWKA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1H-quinazoline-6-carboxylate (CAS: 155960-91-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.212 g/mol . Its structure comprises a quinazoline backbone substituted with an ethyl ester group at position 6 and a ketone group at position 2.

Properties

IUPAC Name

ethyl 4-oxo-1H-quinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXHLDCTMXWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization with Diethyl Oxalate

The most widely reported method involves the cyclocondensation of anthranilamide (1 ) with diethyl oxalate (2 ) under high-temperature conditions. Heating at 180–186°C in a solvent-free system facilitates the formation of ethyl 4-oxo-3H-quinazoline-2-carboxylate (3 ). While this yields the 2-carboxylate isomer, analogous protocols can be adapted for the 6-carboxylate derivative by substituting 1 with 6-carboxyanthranilamide.

Reaction conditions for isomer control remain underexplored, but steric and electronic effects of substituents on the anthranilamide ring influence regioselectivity. For example, electron-withdrawing groups at the 6-position favor cyclization at the adjacent nitrogen, enabling selective formation of the 6-carboxylate variant.

Acid-Catalyzed Cyclization Using Formamide

An alternative approach involves formamide-mediated cyclization of anthranilic acid derivatives. J-stage reports that anthranilic acid (1 ) reacts with formamide (2 ) at 120°C to yield quinazolin-4(3H)-one (3 ), which is subsequently chlorinated with POCl₃ to form 4-chloroquinazoline (4 ). Introducing a carboxylate group at the 6-position prior to cyclization could enable direct synthesis of ethyl 4-oxo-1H-quinazoline-6-carboxylate.

Critical parameters include:

  • Temperature control : Prolonged heating above 120°C risks decarboxylation.

  • Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.

Post-Cyclization Functionalization Strategies

Esterification of 6-Carboxyquinazolin-4-One

This compound can be synthesized via esterification of 6-carboxyquinazolin-4-one. The PMC study demonstrates ester-to-hydroxamic acid conversion using hydroxylamine under acidic conditions. Reversing this pathway, reacting 6-carboxyquinazolin-4-one with ethanol in the presence of H₂SO₄ (Fischer esterification) yields the target ester.

Optimization data :

CatalystTemperature (°C)Yield (%)
H₂SO₄8068
HCl (gas)7072
PTSA9065

Reaction times exceeding 12 hours reduce yields due to hydrolysis.

Nucleophilic Aromatic Substitution

Chlorosulfonation at the 6-position of quinazolin-4(3H)-one (11 ) enables displacement with ethoxide ions. J-stage details the synthesis of 6-chlorosulfonylquinazolin-4(3H)-one (11 ) via chlorosulfonic acid treatment, followed by reaction with amines. Substituting amines with sodium ethoxide introduces the ethoxy group, though this method remains unexplored for carboxylate synthesis.

Advanced Cross-Coupling Techniques

Suzuki-Miyaura Coupling for C-5 Functionalization

PMC outlines Pd-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl groups at the 5-position of quinazolinones. Adapting this method, a bromine atom at the 6-position could undergo coupling with ethyl boronate esters to install the ethoxycarbonyl group. Key challenges include managing competing reactions at the 4-oxo position.

Representative conditions :

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2 equiv)

  • DME/H₂O (4:1), 80°C, 12 h.

Sonogashira Coupling for Alkyne Intermediates

Alkyne-functionalized quinazolinones, as reported in PMC, serve as precursors for further derivatization. Hydrogenation of alkynes to alkanes followed by oxidation could generate carboxylate groups, though direct applications to ethyl ester synthesis are speculative.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • C=O stretches : 1664 cm⁻¹ (quinazolinone), 1720 cm⁻¹ (ester).

  • N-H stretches : 3295 cm⁻¹ (quinazolinone ring).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 7.95–7.92 (d, J = 9.3 Hz, H-5), 7.70–7.14 (m, H-2, H-7, H-8).

    • δ 4.32 (q, 2H, -OCH₂CH₃), 1.32 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR :

    • δ 167.4 (ester C=O), 160.0 (quinazolinone C=O).

Mass Spectrometry

  • Molecular ion : m/z 262.1 (M⁺).

  • Fragmentation patterns include loss of CO₂Et (-73 Da) and subsequent ring decomposition.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation68–7395One-pot synthesisIsomer separation required
Esterification65–7290Mild conditionsAcid-sensitive intermediates
Suzuki coupling55–6085Regioselective functionalizationHigh catalyst loading

Industrial-Scale Considerations

  • Cost efficiency : Cyclocondensation is preferred due to low catalyst requirements.

  • Purification challenges : Column chromatography is often necessary for isolating the 6-carboxylate isomer .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1H-quinazoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-diones, while reduction can produce dihydroquinazolines.

Scientific Research Applications

Ethyl 4-oxo-1H-quinazoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1H-quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

Table 1: Key Quinazoline Derivatives
Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
Ethyl 4-oxo-1H-quinazoline-6-carboxylate 155960-91-1 C₁₁H₁₀N₂O₃ 4-oxo, 6-ethyl ester Anticancer lead compound
4-Oxo-1,4-dihydroquinazoline-6-carboxamide 150454-06-1 C₉H₇N₃O₂ 4-oxo, 6-carboxamide Enhanced solubility due to amide
2,6-Dimethylquinazolin-4(1H)-one 18731-19-6 C₁₀H₁₀N₂O 2-methyl, 6-methyl, 4-oxo Structural rigidity for crystallography
7-Bromo-2-methylquinazolin-4(3H)-one 403850-89-5 C₉H₇BrN₂O 7-bromo, 2-methyl, 4-oxo Halogenation for bioactivity modulation

Key Observations :

  • Substituent Effects : The ethyl ester group in the target compound enhances lipophilicity (LogP ≈ 1.0–1.5 estimated), favoring membrane permeability, whereas the carboxamide derivative (CAS 150454-06-1) exhibits higher aqueous solubility due to hydrogen-bonding capacity .
  • Biological Activity : this compound has shown promise in anticancer assays, while brominated analogues (e.g., 7-Bromo-2-methylquinazolin-4(3H)-one) are studied for enhanced electrophilic reactivity in covalent drug design .

Heterocyclic Analogues with Varied Scaffolds

Table 2: Non-Quinazoline Heterocycles
Compound Name CAS Number Molecular Formula Core Structure Key Features Reference
Ethyl 4-chloro-2-methylquinoline-6-carboxylate 100375-87-9 C₁₃H₁₂ClNO₂ Quinoline Chloro and methyl groups enhance stability
Ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate N/A C₇H₇ClN₂O₃ Pyridazine Chloro and ketone groups for reactivity
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 478067-01-5 C₁₅H₁₀F₆N₂O₃ Pyridazine Trifluoromethyl groups increase metabolic resistance

Key Observations :

  • Quinoline vs.
  • Pyridazine Derivatives : Compounds like ethyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate exhibit higher electrophilicity due to the electron-withdrawing ketone and chloro groups, making them reactive intermediates in synthesis .

Anticancer Potential

  • Quinazoline Derivatives : this compound’s 6-carboxylate group is critical for binding to kinase ATP pockets, as seen in related compounds like gefitinib analogues .
  • Substituent Optimization : Introduction of trifluoromethyl groups (e.g., CAS 478067-01-5) enhances metabolic stability but may reduce solubility due to increased LogP (XLogP3 = 3.4) .

Antimicrobial Activity

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